molecular formula C13H17NO3 B12909490 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole CAS No. 89479-75-4

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B12909490
CAS No.: 89479-75-4
M. Wt: 235.28 g/mol
InChI Key: IENCRPKFEJHYNL-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group, a methyl group, and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-5-phenylisoxazole with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dimethoxymethyl group facilitated by the acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole
  • 4-(Dimethoxymethyl)-2-methyl-5-phenyl-4,5-dihydroisoxazole
  • 4-(Dimethoxymethyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydroisoxazole

Uniqueness

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

4-(Dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The aim is to provide a comprehensive overview of the compound's biological relevance based on diverse research findings.

The compound has the following chemical structure and properties:

Property Details
Molecular Formula C₁₃H₁₇N₁O₃
Molecular Weight 235.279 g/mol
CAS Number 1170812-59-5
LogP 1.8045
Polar Surface Area (PSA) 40.05 Ų

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range between 50 to 400 µg/mL, indicating moderate to strong activity against these pathogens .

Anti-inflammatory and Antioxidant Properties

Molecular docking studies suggest that this compound could possess significant anti-inflammatory and antioxidant properties. These properties are crucial for therapeutic applications in diseases characterized by oxidative stress and inflammation. The compound's ability to interact with various biological targets enhances its potential as a lead compound in drug development .

Case Studies

Several case studies have examined the biological activity of oxazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of oxazole derivatives against clinical isolates of bacteria. The results demonstrated that specific modifications to the oxazole ring significantly enhanced antimicrobial efficacy, with some compounds exhibiting activity comparable to standard antibiotics like ampicillin .
  • Anti-tubercular Activity : Research has also focused on the anti-tubercular potential of oxazole-based compounds. One study reported that certain derivatives showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .
  • Inflammation Models : In vitro models assessing inflammation revealed that some oxazole derivatives could significantly reduce pro-inflammatory cytokine production, suggesting their potential use in treating inflammatory diseases .

Properties

CAS No.

89479-75-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C13H17NO3/c1-9-11(13(15-2)16-3)12(17-14-9)10-7-5-4-6-8-10/h4-8,11-13H,1-3H3

InChI Key

IENCRPKFEJHYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1C(OC)OC)C2=CC=CC=C2

Origin of Product

United States

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